[(6-Chloropyridin-3-yl)methyl](4,4-difluorobut-3-en-1-yl)propanedinitrile
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Overview
Description
(6-Chloropyridin-3-yl)methylpropanedinitrile is an organic compound that features a chloropyridine ring and a difluorobutene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine and 4,4-difluorobut-3-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 6-chloropyridine is reacted with 4,4-difluorobut-3-en-1-yl bromide under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The double bond in the difluorobutene moiety can participate in addition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties.
Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Industrial Applications: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine ring can bind to enzyme active sites or receptor binding pockets, while the difluorobutene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
[(6-Chloropyridin-3-yl)methyl]methylamine: This compound has a similar pyridine ring but lacks the difluorobutene moiety, making it less versatile in certain applications.
[(6-Chloropyridin-3-yl)methyl]ethanol: This compound has a hydroxyl group instead of the difluorobutene moiety, which can affect its reactivity and interactions.
The uniqueness of (6-Chloropyridin-3-yl)methylpropanedinitrile lies in its combination of a chloropyridine ring and a difluorobutene moiety, providing a balance of reactivity and stability that is valuable in various applications.
Properties
CAS No. |
647839-55-2 |
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Molecular Formula |
C13H10ClF2N3 |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(4,4-difluorobut-3-enyl)propanedinitrile |
InChI |
InChI=1S/C13H10ClF2N3/c14-11-4-3-10(7-19-11)6-13(8-17,9-18)5-1-2-12(15)16/h2-4,7H,1,5-6H2 |
InChI Key |
ZZCFGQVVJMPTJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC(CCC=C(F)F)(C#N)C#N)Cl |
Origin of Product |
United States |
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